4-Phenyloxane-2,6-dione
Overview
Description
4-Phenyloxane-2,6-dione is a chemical compound with the molecular formula C11H10O3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-Phenyloxane-2,6-dione consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 190.19500 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Phenyloxane-2,6-dione are not mentioned in the search results, related compounds like 4H,8H-pyrano[2,3-f]chromene-4,8-diones have been used in the synthesis of 3-azolyl-6-(1,2-oxazol-5-yl)-2H-chromene-2-ones. This reaction involves the transformation of the γ-pyrone unit of the 4H,8H-pyrano[2,3-f]chromene-4,8-dione system into isoxazole when reacted with hydroxylamine .Physical And Chemical Properties Analysis
4-Phenyloxane-2,6-dione has a density of 1.229g/cm3 and a boiling point of 365.7ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
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N-Acylamino-pyridine-2,6-dione based heterocyclic dyes
- Application: These compounds are used as coupling components to prepare corresponding heterocyclic dyes . These dyes exhibit the same hydrazone-tautomeric form both in the solid state and in solution .
- Method: The synthesis involves the use of N-acylamino-pyridine-2,6-dione compounds .
- Results: The dyes exhibit reversible acid-base discoloration, which is ascribed to the interconversion between the hydrazone and deprotonated azo forms .
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- Application: Piperidine-2,6-diones are frequently found in numerous drugs. It is the core backbone of the CRBN ligand in the design of PROTAC drugs .
- Method: The synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .
- Results: This method allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide .
properties
IUPAC Name |
4-phenyloxane-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWAYXNMUKHONN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305132 | |
Record name | 3-Phenylglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyloxane-2,6-dione | |
CAS RN |
4160-80-9 | |
Record name | Dihydro-4-phenyl-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4160-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 169201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC169201 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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